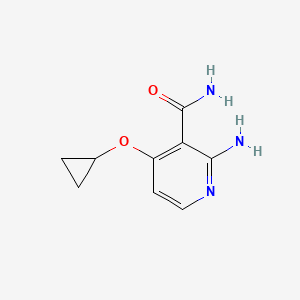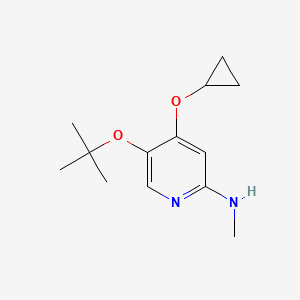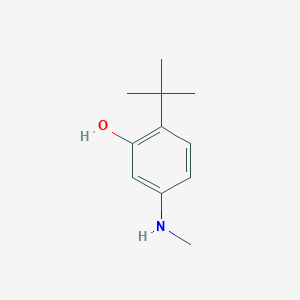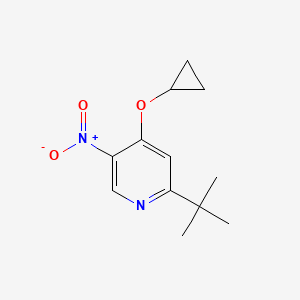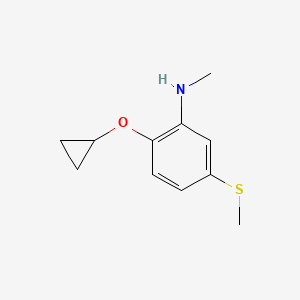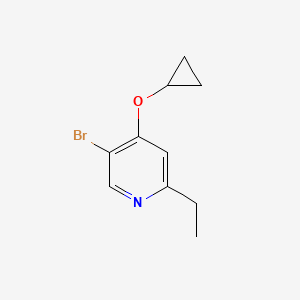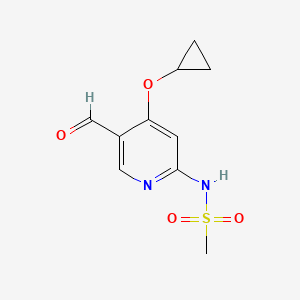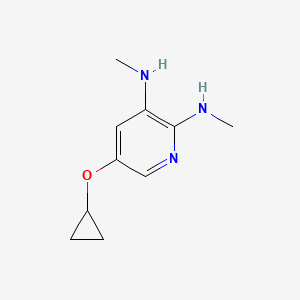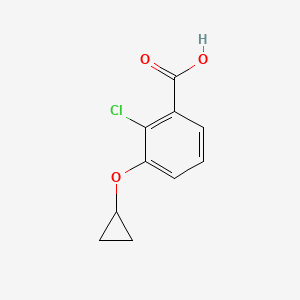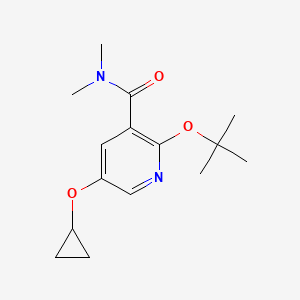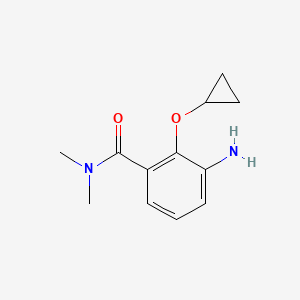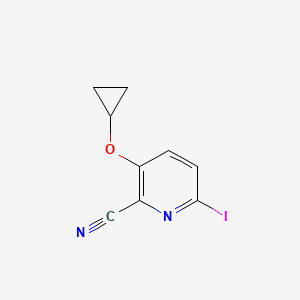
3-Cyclopropoxy-6-iodopicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-iodopicolinonitrile is an organic compound with the molecular formula C9H7IN2O It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 3-position and an iodine atom at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-iodopicolinonitrile typically involves the introduction of the cyclopropoxy group and the iodine atom onto the picolinonitrile core. One common method is the cyclopropanation of a suitable precursor followed by iodination. The reaction conditions often involve the use of cyclopropyl halides and iodine sources under controlled temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-iodopicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-Cyclopropoxy-6-azidopicolinonitrile, while Suzuki-Miyaura coupling could produce various substituted picolinonitriles.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-iodopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-iodopicolinonitrile involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-3-iodopicolinonitrile: Similar in structure but with different substitution patterns.
3-Cyclopropoxy-6-bromopicolinonitrile: Bromine atom instead of iodine.
3-Cyclopropoxy-6-chloropicolinonitrile: Chlorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-6-iodopicolinonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these features are advantageous.
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI-Schlüssel |
XCGLKNGMYAKZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


